Congmunoside VII
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Overview
Description
It has a molecular formula of C54H88O24 and a molecular weight of 1121.26 . This compound is known for its various biological activities and is primarily used in scientific research.
Preparation Methods
Congmunoside VII is typically extracted from the leaves of Aralia elata using high-performance liquid chromatography (HPLC) and electrospray ionization mass spectrometry (ESI-MS) . The synthetic routes and reaction conditions for this compound are not extensively documented, but it is primarily obtained through natural extraction methods.
Chemical Reactions Analysis
Congmunoside VII undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Congmunoside VII has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Congmunoside VII involves its interaction with cell membranes and various molecular targets. It is known to modulate the activity of certain enzymes and receptors, leading to its biological effects. The specific molecular pathways involved are still under investigation, but it is believed to exert its effects through the modulation of inflammatory pathways and the inhibition of tumor cell proliferation .
Comparison with Similar Compounds
Congmunoside VII is similar to other saponins extracted from Aralia elata, such as Congmunoside V and Congmunoside X . it is unique in its specific chemical structure and biological activities. Compared to other saponins, this compound has shown more potent anti-inflammatory and anti-tumor effects .
Biological Activity
Chemical Structure and Properties
Congmunoside VII is characterized by its unique glycosidic structure, which contributes to its biological properties. The molecular formula is typically represented as C23H36O12, with a molecular weight of approximately 492.53 g/mol. The specific stereochemistry and functional groups present in this compound play a crucial role in its interaction with biological targets.
Antioxidant Activity
Numerous studies have demonstrated the antioxidant potential of this compound. Antioxidants are vital in neutralizing free radicals, thus preventing oxidative stress-related diseases.
- Study Findings : In vitro assays showed that this compound exhibited significant scavenging activity against DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals, with an IC50 value of 30 µg/mL, indicating strong antioxidant properties compared to standard antioxidants like ascorbic acid (IC50 = 25 µg/mL) .
Anti-Inflammatory Effects
This compound has also been investigated for its anti-inflammatory effects. Inflammation is a critical factor in various chronic diseases.
- Case Study : A study involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages showed that treatment with this compound reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 by up to 50% at a concentration of 50 µg/mL .
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against several bacterial strains.
Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Candida albicans | 25 |
- Research Findings : The above table summarizes the antimicrobial efficacy of this compound, indicating its potential as a natural antimicrobial agent .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been assessed on various cancer cell lines.
- Study Results : In vitro studies on human breast cancer (MCF-7) and liver cancer (HepG2) cell lines revealed that this compound induced apoptosis in a dose-dependent manner, with IC50 values of 40 µg/mL for MCF-7 and 35 µg/mL for HepG2 cells. Mechanistic studies indicated that this effect was mediated through the activation of caspase pathways .
The mechanisms underlying the biological activities of this compound include:
- Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize free radicals.
- Anti-inflammatory Mechanism : Inhibition of NF-κB signaling pathways reduces the expression of inflammatory mediators.
- Antimicrobial Mechanism : Disruption of microbial cell membranes and inhibition of metabolic pathways.
- Anticancer Mechanism : Induction of apoptosis through mitochondrial pathways and caspase activation.
Properties
Molecular Formula |
C54H88O24 |
---|---|
Molecular Weight |
1121.3 g/mol |
IUPAC Name |
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aS,6bR,9R,12aR)-10-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C54H88O24/c1-49(2)13-15-54(48(70)78-46-41(69)38(66)34(62)27(20-57)73-46)16-14-52(5)23(24(54)17-49)7-8-30-50(3)11-10-31(51(4,22-59)29(50)9-12-53(30,52)6)75-47-43(77-45-40(68)37(65)33(61)26(19-56)72-45)42(35(63)28(21-58)74-47)76-44-39(67)36(64)32(60)25(18-55)71-44/h7,24-47,55-69H,8-22H2,1-6H3/t24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,50-,51-,52+,53+,54-/m0/s1 |
InChI Key |
UGNSVPOBELCKQM-ZHXRRLCNSA-N |
Isomeric SMILES |
C[C@]12CCC([C@@](C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5(C4CC(CC5)(C)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C)C)(C)CO)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C |
Origin of Product |
United States |
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